

# In-Depth Technical Guide to the Chemical and Physical Properties of Lauryl Palmitoleate

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## Compound of Interest

Compound Name: *Lauryl palmitoleate*

Cat. No.: *B1258684*

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## Introduction

**Lauryl palmitoleate**, a wax ester, is the product of the formal condensation of lauryl alcohol (dodecanol) and palmitoleic acid. As a member of the lipid class of molecules, it holds potential for various applications in research and development, particularly in fields requiring specialized emollients, lubricants, or formulation excipients. This technical guide provides a comprehensive overview of the chemical and physical properties of **lauryl palmitoleate**, detailed experimental protocols for its synthesis and analysis, and a comparative analysis with its saturated analog, lauryl palmitate.

## Chemical and Physical Properties

The properties of **lauryl palmitoleate** are summarized in the tables below. For comparative purposes, data for lauryl palmitate are also included where available.

Table 1: General Chemical Properties

Property	Lauryl Palmitoleate	Lauryl Palmitate
IUPAC Name	dodecyl (9Z)-hexadec-9-enoate[1]	dodecyl hexadecanoate[2]
Synonyms	Dodecyl 9Z-hexadecenoate, Palmitoleic acid lauryl ester[1]	Dodecyl palmitate, Palmitic acid dodecyl ester[2]
CAS Number	108321-49-9[1]	42232-29-1
Molecular Formula	C28H54O2	C28H56O2
Molecular Weight	422.73 g/mol	424.74 g/mol

Table 2: Physical Properties

Property	Lauryl Palmitoleate	Lauryl Palmitate
Physical State	Liquid (at room temperature)	White solid
Melting Point	Data not available (expected to be significantly lower than lauryl palmitate due to the cis-double bond)	44-45°C or ~50-55°C
Boiling Point	Data not available	462.2 ± 13.0 °C at 760 Torr
Solubility	Soluble in organic solvents such as ethanol, acetone, and mineral oils. Insoluble in water.	Soluble in organic solvents like ethanol, ether, and benzene. Insoluble in water.
Kovats Retention Index	2931.17 (standard non-polar column)	2950.68 (standard non-polar column)

The presence of a cis-double bond in the palmitoleate moiety of **lauryl palmitoleate** introduces a kink in the acyl chain, preventing efficient packing of the molecules. This disruption of intermolecular forces leads to a significantly lower melting point compared to its saturated counterpart, lauryl palmitate. While an exact experimental melting point for **lauryl palmitoleate** is not readily available in the literature, it is expected to be a liquid at room temperature, in contrast to the solid nature of lauryl palmitate.

## Experimental Protocols

### I. Synthesis of Lauryl Palmitoleate via Lipase-Catalyzed Esterification

This protocol is adapted from the synthesis of lauryl palmitate and is applicable for the synthesis of **lauryl palmitoleate** by substituting palmitic acid with palmitoleic acid.

Materials:

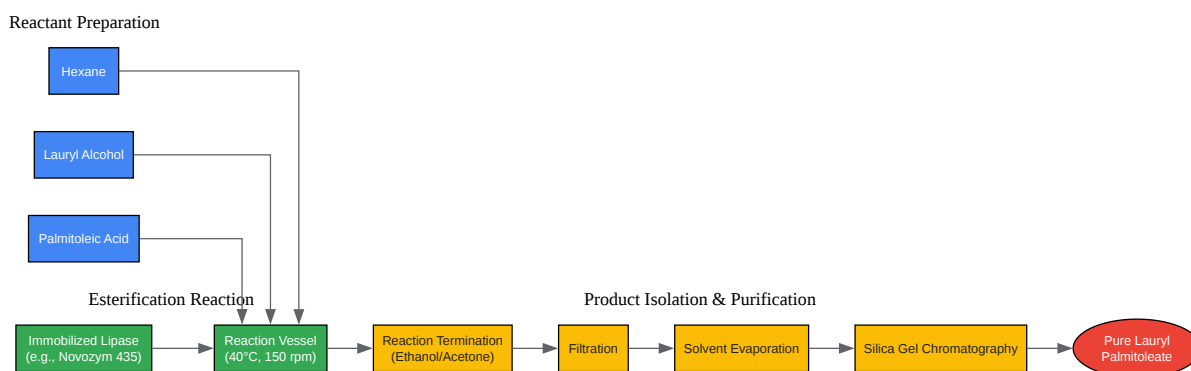
- Palmitoleic acid
- Lauryl alcohol (Dodecanol)
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Hexane (or other suitable organic solvent with a  $\log P > 3.5$ )
- Ethanol/acetone mixture (1:1 v/v) for reaction termination
- Horizontal water bath shaker
- Reaction vessel

Methodology:

- **Reaction Setup:** In a suitable reaction vessel, combine palmitoleic acid and lauryl alcohol. A molar ratio of 1:2 (palmitoleic acid:lauryl alcohol) is a good starting point, though optimization may be required.
- **Solvent Addition:** Add a minimal amount of an organic solvent like hexane to dissolve the reactants.
- **Enzyme Addition:** Introduce the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point of 0.4 g for a 2.0 mmol scale reaction can be used.

- **Incubation:** Place the reaction vessel in a horizontal water bath shaker set to a constant temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).
- **Reaction Monitoring:** The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as gas chromatography (GC) to determine the conversion of the reactants to the wax ester.
- **Reaction Termination:** Once the desired conversion is achieved, terminate the reaction by adding a mixture of ethanol/acetone (1:1 v/v).
- **Product Purification:** The immobilized enzyme can be recovered by filtration. The solvent can be removed under reduced pressure. The crude product can be further purified using silica gel chromatography, eluting with a non-polar solvent system such as hexane:chloroform (98:2 v/v) to separate the wax ester from any remaining reactants.

Diagram 1: Experimental Workflow for **Lauryl Palmitoleate** Synthesis



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Caption: Workflow for the enzymatic synthesis of **lauryl palmitoleate**.

## II. Analytical Characterization

### A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters.

Sample Preparation:

- Dissolve the **lauryl palmitoleate** sample in a suitable solvent such as hexane or toluene to a concentration of 0.1–1.0 mg/mL.

Instrumentation and Conditions (Example):

- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
- Column: A high-temperature, non-polar capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10  $\mu$ m film thickness), is suitable for analyzing high molecular weight wax esters.
- Injector Temperature: 390°C.
- Oven Temperature Program:
  - Initial temperature: 120°C.
  - Ramp 1: Increase to 240°C at 15°C/min.
  - Ramp 2: Increase to 390°C at 8°C/min.
  - Hold at 390°C for 6 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1  $\mu$ L with a split ratio of 1:5.

- MS Detector: Electron Ionization (EI) mode with a scan range of  $m/z$  50–920.

Expected Fragmentation: The mass spectrum of **lauryl palmitoleate** is expected to show characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Diagram 2: GC-MS Analysis Workflow



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Caption: General workflow for the GC-MS analysis of **lauryl palmitoleate**.

## B. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are invaluable for the structural elucidation of **lauryl palmitoleate**.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the palmitoleate chain, the methylene protons adjacent to the ester oxygen and the carbonyl group, the long aliphatic chains, and the terminal methyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the different methylene and methyl carbons in the lauryl and palmitoleate chains.

## C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in **lauryl palmitoleate**.

- Expected Absorptions:
  - A strong absorption band around  $1740\text{ cm}^{-1}$  corresponding to the  $\text{C}=\text{O}$  stretching of the ester group.

- Absorption bands in the region of  $3000\text{--}2850\text{ cm}^{-1}$  due to the C-H stretching of the aliphatic chains.
- A peak around  $3005\text{ cm}^{-1}$  indicative of the =C-H stretching of the double bond.
- An absorption around  $1650\text{ cm}^{-1}$  for the C=C stretching of the double bond.

## Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of **lauryl palmitoleate** in any signaling pathways. As a wax ester, its primary biological roles are more likely related to energy storage or as a structural component of protective barriers, rather than as a signaling molecule.

## Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of **lauryl palmitoleate**, along with protocols for its synthesis and characterization. The presence of the unsaturated bond in its structure significantly influences its physical properties, making it a liquid at room temperature and distinguishing it from its saturated analog, lauryl palmitate. The provided experimental methodologies offer a solid foundation for researchers and professionals working with this and other similar wax esters. Further research is warranted to fully elucidate the experimental physical properties of pure **lauryl palmitoleate** and to explore its potential applications.

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## References

- 1. Lauryl palmitoleate | C<sub>28</sub>H<sub>54</sub>O<sub>2</sub> | CID 16219829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lauryl Palmitate | C<sub>28</sub>H<sub>56</sub>O<sub>2</sub> | CID 110202 - PubChem [pubchem.ncbi.nlm.nih.gov]
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